molecular formula C11H17N3O3 B13612877 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13612877
M. Wt: 239.27 g/mol
InChI Key: IUEPXPAIBWYKCK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound offered for research and development purposes. Compounds within the 1,2,3-triazole-4-carboxylate class are of significant interest in medicinal chemistry and drug discovery . The 1,2,3-triazolyl-4-carboxamide motif, for which this carboxylic acid is a key precursor, is actively investigated for its potential biological activities, including in anticancer and antimicrobial research . The cyclopropyl substituent is a valuable structural feature in lead-oriented synthesis, as it increases the fraction of sp³-hybridized carbon atoms, which can improve physicochemical properties and metabolic stability . This carboxylic acid can be further functionalized, primarily through amidation reactions, to generate diverse chemical libraries for high-throughput screening . The synthesis of such 1H-1,2,3-triazole-4-carboxylic acids often involves reactions between organic azides and β-ketoesters, followed by hydrolysis . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16)

InChI Key

IUEPXPAIBWYKCK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

Click Chemistry Approach

  • Starting Materials : The synthesis begins with an alkyne derivative bearing the cyclopropyl substituent and an azide containing the 3-ethoxypropyl group.
  • Catalyst : Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) are used to catalyze the cycloaddition.
  • Reaction Conditions : Typically carried out in aqueous or mixed aqueous-organic solvents at room temperature or slightly elevated temperatures.
  • Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring with the desired regioselectivity.

Functional Group Introduction

  • The carboxylic acid group at position 4 of the triazole ring can be introduced either by:
    • Using a precursor alkyne or azide already bearing a carboxylate or ester group, followed by hydrolysis post-cycloaddition.
    • Or by post-functionalization of the triazole ring through selective oxidation or carboxylation reactions.

Metal-Catalyzed Cycloaddition Variants

  • Alternative metal catalysts such as ruthenium or silver can be employed for different regioselectivities or to improve yields under specific conditions.
  • Copper catalysts remain the most common due to their efficiency and mild conditions.

Detailed Preparation Procedure

Synthesis of 3-Ethoxypropyl Azide

  • Step 1 : 3-Ethoxypropanol is converted to the corresponding halide (e.g., bromide or tosylate) using standard halogenation or tosylation methods.
  • Step 2 : Nucleophilic substitution with sodium azide in a polar aprotic solvent (e.g., DMF) yields 3-ethoxypropyl azide.

Preparation of Cyclopropyl Alkyne Derivative

  • The cyclopropyl group is introduced via cyclopropanation of an alkene precursor or by using commercially available cyclopropyl-substituted alkynes.
  • The alkyne functionality is essential for the click reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The cyclopropyl alkyne and 3-ethoxypropyl azide are combined in the presence of a copper(I) catalyst.
  • Reaction is typically conducted at room temperature in a solvent mixture such as tert-butanol/water.
  • Sodium ascorbate is added to reduce Cu(II) to Cu(I) in situ.
  • The reaction proceeds to form the 1,4-disubstituted 1,2,3-triazole ring.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the triazole ring formation and substitution pattern.
  • Infrared (IR) spectroscopy is used to verify the presence of the carboxylic acid group (broad O–H stretch and C=O stretch).
  • Mass Spectrometry (MS) confirms molecular weight (239.27 g/mol).
  • Purity and identity can also be confirmed by elemental analysis and chromatographic methods.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
3-Ethoxypropyl azide synthesis 3-Ethoxypropanol, halogenating agent, NaN3, DMF, 50-80°C 75-85 Standard nucleophilic substitution
Cyclopropyl alkyne preparation Cyclopropyl alkene precursor, alkyne functionalization 60-70 May require multi-step synthesis
CuAAC reaction CuSO4, sodium ascorbate, t-BuOH/H2O, rt 85-95 High regioselectivity, mild conditions
Ester hydrolysis NaOH (aq) or HCl (aq), reflux 90-95 Converts ester to carboxylic acid

Additional Synthetic Considerations

  • Regioselectivity : The CuAAC method ensures the 1,4-substitution pattern which is critical for the intended biological activity.
  • Scalability : The reaction conditions are amenable to scale-up due to mildness and high yields.
  • Environmental Impact : Use of aqueous solvents and mild conditions reduces environmental burden. Copper catalysts are relatively inexpensive and recyclable.

The preparation of This compound is efficiently achieved by copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) between a cyclopropyl-substituted alkyne and 3-ethoxypropyl azide, followed by introduction or deprotection of the carboxylic acid group. This method offers high regioselectivity, good yields, and mild reaction conditions. Analytical methods such as NMR and IR spectroscopy confirm the structure and purity of the final product. The synthetic route is supported by multiple studies on triazole derivatives and is consistent with modern organic synthesis practices for heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and other biological processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Conformation and Substituent Effects

The spatial arrangement of the cyclopropyl group relative to the triazole ring is highly dependent on the substituent at position 1. Key comparisons include:

Compound Name Substituent at N1 Dihedral Angle (Cyclopropyl vs. Triazole) Key Structural Features Reference ID
5-Cyclopropyl-1-(3-methoxyphenyl)-...-carboxylic acid 3-Methoxyphenyl 39.1° Rigid aryl group; moderate steric bulk
N-(4-Chlorophenyl)-5-cyclopropyl-...-carboxamide 4-Methoxyphenyl 73.3° Coplanar cyclopropyl-aryl interaction
5-Cyclopropyl-1-(quinolin-5-yl)-...-carboxylic acid Quinolin-5-yl N/A Bulky heteroaromatic substituent
5-Cyclopropyl-1-(2-hydroxyethyl)-...-carboxylic acid 2-Hydroxyethyl N/A Hydrogen-bond-capable hydroxyl group
Target Compound: 5-Cyclopropyl-1-(3-ethoxypropyl)-... 3-Ethoxypropyl Hypothesized ~40–60° Flexible alkyl chain with ether linkage N/A

Electronic and Functional Group Impact

  • Methoxy vs. In contrast, the ethoxypropyl chain provides moderate polarity via its ether oxygen but lacks aromatic conjugation .
  • Sulfonamide vs. Ethoxypropyl : The sulfonamide group in "5-cyclopropyl-1-(phenylsulfonamidophenyl)-..." () introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may improve target binding compared to the ethoxypropyl chain .
  • Hydroxyethyl vs.

Biological Activity

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. The compound features a triazole ring which is known for its stability and ability to interact with biological targets. Its structure includes a cyclopropyl group and an ethoxypropyl side chain that may influence its pharmacological properties.

Biological Activity

Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit promising anticancer activity. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells .

Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The 1,2,3-triazole scaffold has been associated with low multidrug resistance and high bioavailability, making it a candidate for developing new antimicrobial agents . Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating its potential utility in treating infections .

The biological activity of triazole derivatives is largely attributed to their interaction with specific enzymes and receptors in target organisms. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions that can disrupt metabolic pathways critical for cell survival . Additionally, the carboxylic acid functional group enhances solubility and bioactivity by promoting interactions with biological membranes.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInteraction with metabolic enzymes

Case Study: Anticancer Activity

In a recent study evaluating the cytotoxic effects of various triazole derivatives on Jurkat T-cells (a model for leukemia), it was found that compounds similar to this compound significantly reduced cell viability at nanomolar concentrations. The study highlighted morphological changes indicative of apoptosis and DNA fragmentation as key mechanisms of action .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of triazole derivatives against resistant bacterial strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their ability to circumvent common resistance mechanisms .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole core's formation. Key steps include:

  • Cyclopropane precursor preparation : Cyclopropanation of allyl derivatives using diazomethane or Simmons-Smith reagents.
  • Triazole formation : Reacting cyclopropyl acetylene derivatives with 3-ethoxypropyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMSO/H₂O solvent system at 60°C for 12 hours .
  • Yield optimization : Adjusting stoichiometry (1.2:1 azide:alkyne ratio) and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 65–85% depending on azide purity and reaction atmosphere (inert N₂ recommended) .

Q. Q2. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • Triazole protons : Resonances at δ 7.8–8.2 ppm (H-1, H-2, H-3).
    • Cyclopropyl protons : Distinct splitting patterns (δ 1.2–1.5 ppm, multiplet).
    • Ethoxypropyl chain : δ 3.4–3.6 ppm (OCH₂), δ 1.1–1.3 ppm (CH₃).
  • FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; triazole C-N at 1450–1500 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 252.135 (calculated for C₁₁H₁₄N₃O₃) .

Q. Q3. What safety precautions are essential during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; powder forms may aerosolize.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the ethoxypropyl group. Stability studies indicate <5% degradation over 6 months under these conditions .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Class D) .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer:

  • Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for cyclopropanation and triazole formation. ICReDD’s workflow integrates these with experimental data to refine catalyst selection (e.g., Cu(I) vs. Ru(II)) and solvent polarity .
  • Machine learning (ML) : Train models on existing triazole synthesis datasets to predict optimal conditions (e.g., solvent, temperature) for new derivatives. Platforms like ChemOS enable automated parameter screening .

Q. Q5. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) affect bioactivity?

Methodological Answer:

  • Comparative SAR studies :
    • Replace cyclopropyl with phenyl (as in ’s analog) to assess steric/electronic effects on enzyme binding.
    • In vitro assays : Test inhibition of Candida albicans CYP51 (lanosterol demethylase) using microplate fluorimetry. Cyclopropyl analogs show 2.3× higher IC₅₀ than phenyl derivatives due to reduced membrane permeability .
  • MD simulations : Analyze ligand-protein dynamics (e.g., GROMACS) to identify hydrophobic interactions between cyclopropyl and enzyme active sites .

Q. Q6. How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Standardize protocols : Use USP <1231> guidelines for solubility testing (e.g., shake-flask method in pH 7.4 PBS at 25°C). Discrepancies often arise from:
    • Purity : HPLC purity ≥98% required ().
    • Polymorphism : Perform PXRD to rule out crystalline vs. amorphous form differences .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, ionic strength) causing divergence .

Q. Q7. What advanced analytical techniques validate degradation pathways under stressed conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Monitor via LC-MS/MS (e.g., QTOF). Major degradant at m/z 210.08 corresponds to triazole ring cleavage.
    • Oxidative stress : Use H₂O₂ (3% v/v) to identify peroxide-adducts (δ 4.5–5.0 ppm in ¹H NMR) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life (t₉₀) at 25°C from accelerated stability data (40°C/75% RH) .

Q. Q8. How to design a scalable reactor system for continuous-flow synthesis?

Methodological Answer:

  • Microreactor setup : Use Corning AFR with Cu(I)-immobilized catalysts. Key parameters:
    • Residence time : 30 minutes at 100°C (yield increases 12% vs. batch).
    • Flow rate : 0.5 mL/min to minimize backpressure.
  • Process analytical technology (PAT) : In-line FTIR monitors triazole formation in real time .

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